molecular formula C18H17N3O4S B11768099 Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate

Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B11768099
M. Wt: 371.4 g/mol
InChI Key: OGKRLFNBJDMGJW-UHFFFAOYSA-N
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Description

Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate is a benzimidazole derivative featuring a thioether linkage at the 2-position of the benzimidazole core, substituted with a 2-methyl-5-nitrobenzyl group, and an ethyl carboxylate at the 1-position.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 2-[(2-methyl-5-nitrophenyl)methylsulfanyl]benzimidazole-1-carboxylate

InChI

InChI=1S/C18H17N3O4S/c1-3-25-18(22)20-16-7-5-4-6-15(16)19-17(20)26-11-13-10-14(21(23)24)9-8-12(13)2/h4-10H,3,11H2,1-2H3

InChI Key

OGKRLFNBJDMGJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N=C1SCC3=C(C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. The resulting benzimidazole intermediate is then subjected to further functionalization.

The introduction of the nitrobenzyl thioether group can be achieved through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole intermediate with 2-methyl-5-nitrobenzyl chloride in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The final step involves esterification to introduce the ethyl carboxylate group, typically using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage exhibits moderate nucleophilic substitution reactivity. In the presence of alkyl halides or epoxides, the sulfur atom can undergo alkylation or ring-opening reactions:

Reaction TypeReagents/ConditionsProduct FormedKey Findings
AlkylationEthanol, microwave irradiation (180°C)6-chloro-1-methyl-1H-benzo[d]imidazole derivativesEnhanced biological activity observed in Pseudomonas aeruginosa inhibition studies
Epoxide ring-openingEpoxide derivatives (e.g., 9 )Thioether-linked heterocyclesMicrowave-assisted synthesis improved reaction efficiency and scalability

Reduction of the Nitro Group

The 5-nitro substituent on the benzyl moiety can be selectively reduced to an amine under catalytic hydrogenation or Staudinger conditions:

  • Catalytic Hydrogenation :

    • Reagents: H₂/Pd-C in ethanol

    • Product: Ethyl 2-((2-methyl-5-aminobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate

    • Application: Intermediate for further functionalization (e.g., azo coupling) .

  • Staudinger Reduction :

    • Reagents: Trimethylphosphine (PMe₃)

    • Product: Amine derivatives used in isothiocyanate synthesis .

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

ConditionReagentsProductUtility
Alkaline hydrolysisNaOH (aqueous)1H-benzo[d]imidazole-1-carboxylic acidPrecursor for amide or anhydride synthesis
Acidic hydrolysisHCl (conc.)Protonated carboxylate intermediateLimited stability; requires immediate use

Cyclization Reactions

Intramolecular cyclization mediated by carbodiimides (e.g., DIC) forms fused heterocycles:

  • Example :

    • Reagents: N,N′-Diisopropylcarbodiimide (DIC)

    • Product: Benzimidazole-thiadiazole hybrids

    • Biological Relevance: Improved in vitro antibacterial activity against S. aureus and E. coli .

Biological Interaction Mechanisms

The compound inhibits bacterial quorum sensing (pqs systems) and viral replication through:

  • Target Binding : Disruption of Pseudomonas aeruginosa LasR protein via hydrophobic interactions with the benzyl-thioether moiety .

  • Enzyme Inhibition : Competitive inhibition of HCV NS5A protein (IC₅₀ = 0.007–0.037 nM for Genotype 1 variants) .

Comparative Reactivity with Structural Analogues

A methyl ester analogue (CID 2761362) exhibits similar reactivity but differs in hydrolysis rates:

PropertyEthyl Ester DerivativeMethyl Ester Analogue (CID 2761362)
Hydrolysis Rate (k)0.12 h⁻¹ (pH 7.4)0.21 h⁻¹ (pH 7.4)
Bioavailability58% (murine model)42% (murine model)

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate, as effective antimicrobial agents. A notable investigation assessed various benzimidazole derivatives for their antibacterial and antifungal properties.

Case Study: Antibacterial and Antifungal Evaluation

  • Methodology : The synthesized compounds were tested against a range of bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as fungal strains like Candida albicans.
  • Results : The compound demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating efficacy comparable to standard antibiotics. For instance, certain derivatives exhibited MIC values as low as 5.08 µM against fungal strains, showing promise for further development as therapeutic agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on cell line assays.

Case Study: In Vitro Anticancer Screening

  • Methodology : The compound was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • Results : The compound exhibited cytotoxic effects with IC50 values indicating potent activity. For example, one study reported an IC50 of 4.12 µM for a related benzimidazole derivative, suggesting that this compound could have similar or enhanced effects .

Antitubercular Activity

Given the urgent need for effective treatments against tuberculosis, the antitubercular activity of this compound has been a focal point of research.

Case Study: Evaluation Against Mycobacterium tuberculosis

  • Methodology : The compound was tested for its inhibitory action against Mycobacterium tuberculosis H37Rv using both in vitro and in vivo models.
  • Results : The findings indicated that certain derivatives showed promising results with significant zones of inhibition and low MIC values. Specifically, some compounds demonstrated the ability to inhibit key mycobacterial enzymes involved in its metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Insights

  • Modifications to the nitro group and benzothiazole moiety have been shown to enhance biological activity.
  • The presence of electron-withdrawing groups significantly impacts the potency against various pathogens, suggesting avenues for further chemical optimization .

Data Summary Table

Application AreaActivity TypeMIC/IC50 ValuesReferences
AntimicrobialBacterial/FungalMIC = 5.08 µM
AnticancerCell Line AssaysIC50 = 4.12 µM
AntitubercularMycobacteriumMIC = Low Values

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets in biological systems. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function. The nitrobenzyl thioether group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Benzimidazole derivatives are highly tunable scaffolds, with variations in substituents significantly altering their physicochemical and biological properties. Below is a comparative analysis of key structural analogs:

Table 1: Structural Comparison of Benzimidazole Derivatives
Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound 1H-benzo[d]imidazole - 2-(2-methyl-5-nitrobenzylthio)
- 1-ethyl carboxylate
Thioether, nitro, ester N/A
2-{1-[2-(4-Chlorobenzyl)-1-[3-(N,N-dimethylamino)propyl]-1H-benzo[d]imidazol-5-yl]-ethylidene}hydrazine-1-carbothioamide (4) Benzimidazole-thiosemicarbazone hybrid - 4-Chlorobenzyl
- Hydrazine-carbothioamide
Thioamide, chloro
2-[(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-5-(phenethylthio)]-1,3,4-thiadiazole (9a) Benzimidazole-thiadiazole hybrid - Phenethylthio
- Thiadiazole ring
Thioether, thiadiazole
(Z)-5-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-((4-((3-nitrophenyl)amino)cyclopenta-1,3-dien-1-yl)imino)ethyl)-2-methoxyphenol (9) Benzimidazole-Schiff base hybrid - Nitrophenyl
- Methoxyphenol
Schiff base, nitro
Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate Benzimidazole - Benzyl
- Thiophenyl
Ester, thioether

Key Observations :

  • The target compound’s 2-methyl-5-nitrobenzylthio group distinguishes it from analogs with simpler arylthio (e.g., phenethylthio in 9a) or heterocyclic (e.g., thiophenyl in ) substituents.
  • The ethyl carboxylate at the 1-position is a common feature in several analogs, such as in , but differs from hydrazine-carbothioamide derivatives (e.g., ).

Key Observations :

  • The target compound’s synthesis would likely require similar steps, such as thiol-alkyl halide coupling (as in ) or esterification (as in ).
  • Yields for analogs range from 35% to 67% , depending on substituent complexity and reaction conditions .

Spectroscopic Characterization

NMR and HRMS are standard techniques for structural validation.

Table 3: NMR Data Comparison (Selected Signals)
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Target Compound N/A N/A N/A
5a (oxadiazole derivative) 7.65–7.25 (aromatic H), 4.25 (CH₂) 165.2 (C=O), 121–135 (aromatic C)
Compound 7 (thiosemicarbazone) 8.10 (NH), 2.50 (N-CH₃) 180.1 (C=S), 145–155 (aromatic C)
Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate 1.42 (CH₃), 4.35 (OCH₂) 166.5 (C=O), 125–140 (aromatic C)

Key Observations :

  • The ester carbonyl in the target compound would likely resonate near 165–170 ppm in ¹³C NMR, consistent with analogs like .
  • Nitro group effects (e.g., deshielding in aromatic regions) would distinguish its NMR profile from non-nitro analogs.

Key Observations :

  • The nitro group in the target compound may enhance antimicrobial or antiparasitic activity , as seen in nitroimidazole drugs like metronidazole.
  • Thioether linkages (as in ) are often associated with improved pharmacokinetic profiles due to increased lipophilicity.

Biological Activity

Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate, identified by CAS number 845879-36-9, is a compound belonging to the benzimidazole family. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its antibacterial properties and potential mechanisms of action.

  • Molecular Formula : C18H17N3O4S
  • Molecular Weight : 371.4 g/mol
  • Purity : Minimum 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various benzimidazole derivatives, including those similar to this compound. The following table summarizes findings related to the antibacterial activity of related compounds:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Activity Level
Compound 3aaStaphylococcus aureus (MRSA)< 1 µg/mLExcellent
Compound 3adMycobacterium smegmatis3.9 µg/mLHigh
Compound 3aqCandida albicans3.9 µg/mLHigh
Ethyl derivativeEscherichia coliNot specifiedModerate

These compounds exhibit significant activity against multi-resistant strains, suggesting that ethyl derivatives may also possess similar properties due to structural similarities .

The mechanism by which benzimidazole derivatives exert their antibacterial effects is still under investigation. However, molecular docking studies have suggested potential interactions with key bacterial targets such as:

  • (p)ppGpp synthetases/hydrolases
  • FtsZ proteins
  • Pyruvate kinases

These interactions may disrupt bacterial cell division and metabolic processes, leading to cell death .

Case Studies

  • Antibacterial Screening :
    A study synthesized a series of benzimidazole derivatives and evaluated their activity against resistant bacterial strains. Among these, certain compounds demonstrated MIC values comparable to established antibiotics like vancomycin . this compound is hypothesized to share this potent activity based on its structural characteristics.
  • Cytotoxic Activity :
    Research has indicated that benzimidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results in inhibiting tumor growth in breast and colon cancer models .

Q & A

(Basic) What are the common synthetic routes for Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Step 1: React 2-mercaptobenzimidazole derivatives with halogenated intermediates (e.g., 4-(chloromethyl)phenyl-substituted nitroimidazoles) under tetrakis(dimethylamino)ethylene (TDAE) methodology to form thioether linkages .
  • Step 2: Characterize intermediates using techniques like FT-IR (to confirm S-H bond disappearance at ~2500 cm⁻¹) and ¹H-NMR (to verify aromatic proton environments and methylene bridge formation) .
  • Step 3: Final purification via recrystallization in ethanol-water mixtures, with yields optimized by controlling reaction temperatures (40–50°C) and stoichiometric ratios .

(Basic) What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography: Use SHELX or OLEX2 for single-crystal structure determination. SHELXL refines small-molecule structures with high-resolution data, while Mercury CSD visualizes packing patterns and intermolecular interactions .
  • Spectroscopy: ¹³C-NMR confirms the carboxylate ester group (δ ~165–170 ppm), while mass spectrometry (HRMS) validates molecular weight .
  • Elemental analysis: Compare calculated vs. experimental C/H/N percentages to confirm purity (>98%) .

(Advanced) How can synthetic yields be optimized for derivatives with similar benzimidazole-thioether backbones?

Methodological Answer:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while improving yields by 15–20% compared to conventional heating .
  • Catalyst screening: Test Pd/C or CuI for coupling reactions; phosphorous oxychloride (POCl₃) enhances cyclization efficiency in oxadiazole formation .
  • Solvent selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or solvent-free conditions with Eaton’s reagent to reduce side reactions .

(Advanced) How should researchers address contradictions in reported biological activities of structurally analogous benzimidazole derivatives?

Methodological Answer:

  • Compare substituent effects: Analyze how electron-withdrawing groups (e.g., nitro at C5) vs. electron-donating groups (e.g., methoxy at C2) influence EGFR inhibition or COX-2 binding using molecular docking (AutoDock Vina) .
  • Validate assay protocols: Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, discrepancies in IC₅₀ values may arise from varying MTT assay incubation periods (24 vs. 48 hours) .
  • Cross-reference pharmacokinetic data: Use ADMET predictors (SwissADME) to correlate logP values (optimal range: 2–3.5) with bioavailability differences among analogs .

(Advanced) What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking: Perform flexible docking with AutoDock or Schrödinger Suite to model binding poses. Focus on key residues (e.g., EGFR’s Lys721 and Met769) and validate with RMSD clustering (<2.0 Å) .
  • MD simulations: Use GROMACS to simulate ligand-protein stability over 100 ns, analyzing hydrogen bond occupancy and binding free energies (MM-PBSA) .
  • Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors at the nitro group) using Phase or MOE .

(Basic) What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity screening: Refer to GHS classification data for structurally related nitrobenzyl compounds, which may exhibit mutagenic potential. Use Ames test results as a preliminary guide .
  • PPE requirements: Wear nitrile gloves and chemical goggles due to potential skin/eye irritation from thioether intermediates .
  • Waste disposal: Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal to prevent environmental contamination .

(Advanced) How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • High-resolution X-ray data: Resolve proton positions in the benzimidazole ring (N1-H vs. N3-H tautomers) using SHELXL’s hydrogen refinement tools .
  • Electron density maps: Analyze residual density peaks (e.g., in Olex2) to confirm the absence of alternative tautomers or solvent interactions .
  • Comparative analysis: Cross-reference with Cambridge Structural Database (CSD) entries for analogous benzimidazoles to identify common tautomeric preferences .

(Advanced) What strategies improve the compound’s solubility for in vivo studies without compromising stability?

Methodological Answer:

  • Prodrug design: Introduce hydrolyzable esters (e.g., ethyl to methyl carboxylate) or PEGylation to enhance aqueous solubility .
  • Co-solvent systems: Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin encapsulation to maintain stability during intravenous administration .
  • pH adjustment: Formulate at pH 6.5–7.4 (phosphate buffer) to balance ionization of the nitro and carboxylate groups .

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